2-Naphthalen-2-ylethylhydrazine;hydrochloride

Description

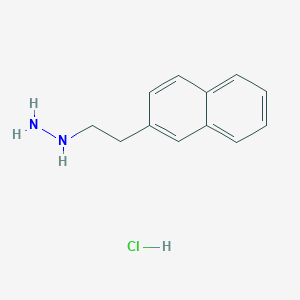

2-Naphthalen-2-ylethylhydrazine hydrochloride (CAS 2243-58-5) is a hydrazine derivative featuring a naphthalene ring substituted at the 2-position with an ethylhydrazine group, protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₄N₂·HCl (CID 20118586), with a molecular weight of 228.72 g/mol . The compound’s structure includes a naphthalen-2-yl group linked to an ethylhydrazine moiety, as shown in its SMILES notation: CC(C1=CC2=CC=CC=C2C=C1)NN .

Properties

IUPAC Name |

2-naphthalen-2-ylethylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9,14H,7-8,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRCMPOLCDVDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCNN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalen-2-ylethylhydrazine;hydrochloride typically involves the reaction of 2-naphthylhydrazine with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-2-ylethylhydrazine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.

Reduction: It can be reduced to form naphthylamines.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the hydrazine moiety under mild conditions.

Major Products Formed

Oxidation: Naphthyl ketones and aldehydes.

Reduction: Naphthylamines.

Substitution: Various naphthyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalen-2-ylethylhydrazine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Naphthalen-2-ylethylhydrazine;hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect cellular processes and pathways, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-naphthalen-2-ylethylhydrazine hydrochloride and its analogs:

Key Observations:

- Salt Form: Phenelzine dihydrochloride’s dual chloride ions increase water solubility, contrasting with the monohydrochloride form of naphthalen-2-yl derivatives .

- Reactivity : The ethyl linker in 2-naphthalen-2-ylethylhydrazine HCl may facilitate nucleophilic addition reactions, as seen in its use for synthesizing pyrazoline derivatives with adamantyl groups .

Biological Activity

2-Naphthalen-2-ylethylhydrazine;hydrochloride, a hydrazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 2-Naphthalen-2-ylethylhydrazine hydrochloride

- Molecular Formula : C12H14ClN3

- Molecular Weight : 239.71 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific targets for this compound are not fully elucidated, similar hydrazine derivatives have shown potential in:

- Anticancer Activity : Many hydrazine derivatives exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Antimicrobial Activity : Compounds in this class have been noted for their ability to inhibit bacterial growth and combat infections.

- Neuroprotective Effects : Some studies suggest that hydrazine derivatives can protect neuronal cells from oxidative stress and neurodegeneration.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells; inhibits tumor growth in vitro. |

| Antimicrobial | Exhibits bactericidal effects against various pathogens. |

| Neuroprotective | Protects neuronal cells from oxidative damage; may improve cognitive function. |

Case Studies

-

Anticancer Effects in Cell Lines

- A study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant decrease in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

-

Neuroprotective Properties

- Research conducted on neuroblastoma cells demonstrated that treatment with this compound reduced oxidative stress markers and improved cell survival rates under induced stress conditions. This indicates its potential role in neuroprotection.

-

Antibacterial Activity

- In vitro assays showed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.

Research Findings

Recent studies have highlighted the multifaceted biological activities associated with this compound:

- A systematic review indicated that compounds with hydrazine moieties often demonstrate a broad spectrum of biological activities, including anti-inflammatory and antifungal properties.

- Further investigations into structure-activity relationships (SAR) have identified key functional groups that enhance the efficacy of hydrazine derivatives against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.